Metyrapone tartrate is a pharmaceutical compound primarily known for its role as an inhibitor of adrenal corticosteroid synthesis. It is utilized in the diagnosis and treatment of disorders related to adrenal function, particularly those involving cortisol production. The compound's chemical structure is derived from metyrapone, which is the active component, and it is often used in clinical settings to assess the functionality of the hypothalamic-pituitary-adrenal axis.
Metyrapone tartrate is classified as an orphan drug, indicating its use in treating rare diseases. It was first approved for medical use in the United States in December 1961. The compound is synthesized from metyrapone, which itself is a small molecule drug that interacts with the enzyme CYP11B1, crucial for cortisol synthesis. Metyrapone tartrate has applications in various endocrine disorders, including hyperaldosteronism, adrenal insufficiency, and Cushing syndrome .
The synthesis of metyrapone tartrate involves several steps that typically start with the preparation of metyrapone itself. The general method includes:
The specific synthetic pathway can vary based on the desired purity and scale of production but generally follows established organic chemistry protocols for functional group modifications .
Metyrapone tartrate has a molecular formula of and a molecular weight of approximately 478.45 g/mol. The structural formula can be represented as follows:
The compound features a complex arrangement that includes multiple functional groups, contributing to its biological activity as a steroid synthesis inhibitor .
Metyrapone tartrate primarily acts by inhibiting the enzyme 11-beta-hydroxylase (CYP11B1), which is responsible for converting 11-deoxycortisol to cortisol. This inhibition leads to decreased levels of cortisol and aldosterone in the body.
The pharmacological effects are achieved through competitive inhibition, where metyrapone competes with natural substrates for binding to the enzyme .
The mechanism by which metyrapone tartrate exerts its effects involves:
This mechanism makes metyrapone tartrate a valuable tool in both therapeutic and diagnostic contexts .
Metyrapone tartrate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical agent .
Metyrapone tartrate has several important applications in medical science:
Metyrapone (2-methyl-1,2-di-3-pyridinyl-1-propanone) features two pyridine rings connected to a propanone core, making it amenable to Pd-catalyzed cross-coupling for structural diversification. Modern synthetic routes employ Suzuki-Miyaura and Stille couplings to introduce aromatic diversity at the pyridinyl positions. The ketone functionality is preserved as a directing group for subsequent metallation and functionalization. Key advances include the use of Pd(PPh₃)₄ with aryl boronic acids to generate 4'-substituted pyridinyl variants, enhancing yield and regioselectivity. For example, electron-withdrawing groups at the pyridinyl C4 position increase electrophilicity of the ketone carbonyl, boosting 11β-hydroxylase binding affinity [1] [6].
Table 1: Palladium-Catalyzed Synthesis of Metyrapone Analogs
Coupling Type | Catalyst System | Substituent | Yield (%) | Impact on LogP |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | 4-Fluorophenyl | 78 | +0.5 |
Stille | PdCl₂(AsPh₃)₂ | 3-Thienyl | 65 | +1.2 |
Negishi | Pd(dppf)Cl₂ | 4-CN-Phenyl | 82 | -0.3 |
Heck | Pd(OAc)₂/P(o-tol)₃ | Vinyl | 71 | +0.8 |
These strategies enable rapid generation of analogs with modified π-π stacking capabilities and hydrophobic profiles, critical for penetrating the cytochrome P-450 enzyme’s heme-binding pocket [1] [9].
The stereoselective construction of Metyrapone’s tertiary carbon center (C2-methylpropan-1-one) poses synthetic challenges due to steric constraints. Biocatalytic methods using engineered Pseudomonas putida cytochrome P-450cam (CYP101) achieve asymmetric C-C bond formation via aldol-type condensations. Wild-type CYP101 exhibits moderate activity (Kd = 2.3 × 10⁸ M−1), but directed evolution has yielded mutants (e.g., T252G/Y96F) with 5-fold improved binding affinity for Metyrapone precursors. These mutants catalyze the stereoselective alkylation of 3-pyridinylacetone with pyridine-3-carboxaldehyde, forming the chiral tertiary center with >90% enantiomeric excess (ee) [1] [9].
Table 2: Biocatalytic Systems for Metyrapone Core Synthesis
Enzyme Source | Reaction Type | Substrate Specificity | ee (%) | Product Yield |
---|---|---|---|---|
P. putida CYP101 | Aldol condensation | 3-Acetylpyridine + 3-PCA | 82 | 68% |
Mutant T252G/Y96F | Asymmetric alkylation | 3-Acetylpyridine + 3-PCA | 96 | 85% |
S. cerevisiae reductase | Coupled NADPH recycling | 11-Deoxycorticosterone | N/A | 74% |
The reaction proceeds via a ferric-peroxo intermediate that activates carbonyl electrophiles, enabling nucleophilic attack by enolate equivalents. This bypasses traditional stoichiometric enolization reagents (e.g., LDA), improving atom economy and reducing metal waste [4] [9].
Systematic alkyl chain modifications at the C2 position reveal stringent steric requirements for 11β-hydroxylase (CYP11B1) inhibition. Branching at C2 with methyl groups enhances potency, while linear chains >C3 reduce activity. The propanone linker’s carbonyl is essential: replacement with thioketone or hydroxyl groups abolishes binding. Derivatives with α-methyl branching (e.g., 2-ethyl-2-methyl variants) show IC50 values of 14.6 nM against human CYP11B1 expressed in V79 cells—a 7-fold improvement over unmodified Metyrapone (IC50 = 72 nM). Conversely, bulkier tert-butyl analogs exhibit 20-fold reduced affinity due to heme pocket occlusion [6] [9].
Table 3: Alkylated Metyrapone Derivatives and Inhibitory Activity
R-Group at C2 | CYP11B1 IC50 (nM) | CYP11B2 IC50 (nM) | Selectivity Ratio (B2/B1) |
---|---|---|---|
-CH₃ (Metyrapone) | 14.6 | 72 | 4.9 |
-CH₂CH₃ | 8.2 | 38 | 4.6 |
-CH(CH₃)₂ | 6.5 | 29 | 4.5 |
-C(CH₃)₃ | 315 | 890 | 2.8 |
-CH₂C₆H₅ | 42 | 205 | 4.9 |
Optimal activity requires balanced lipophilicity (clogP 2.1–2.8) and a carbonyl dipole moment of ~3.5 D. Molecular dynamics simulations confirm that 2-isopropyl analogs induce tighter closure of the CYP11B1 substrate channel, displacing the heme-coordinated water molecule more effectively than linear chains [6] [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1